molecular formula C9H12O2 B12448055 (1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12448055
M. Wt: 152.19 g/mol
InChI Key: JIHFJSOMLKXSSQ-FJXKBIBVSA-N
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Description

(1R,2S,4R)-2-methylbicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. The resulting product is then subjected to hydrolysis to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+,9+/m1/s1

InChI Key

JIHFJSOMLKXSSQ-FJXKBIBVSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2C[C@@H]1C=C2)C(=O)O

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)O

Origin of Product

United States

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